molecular formula C16H23N3O2 B2636222 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea CAS No. 899753-57-2

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea

Cat. No.: B2636222
CAS No.: 899753-57-2
M. Wt: 289.379
InChI Key: USZSTZFSEFAPMB-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea is a synthetic urea derivative with the molecular formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.3727 g/mol (CAS No. 899753-57-2) . Its structure comprises a 1-methylindole moiety linked via a urea bridge to a 3-(isopropyloxy)propyl chain.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(3-propan-2-yloxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12(2)21-10-6-9-17-16(20)18-14-11-19(3)15-8-5-4-7-13(14)15/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSTZFSEFAPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 3-(propan-2-yloxy)propylamine.

    Formation of Urea Derivative: The key step involves the reaction of 1-methyl-1H-indole with 3-(propan-2-yloxy)propylamine in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. This reaction leads to the formation of the desired urea derivative.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the indole ring, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction usually targets the urea moiety, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea and related urea/indole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Reference
This compound C₁₆H₂₃N₃O₂ 289.37 Indole, isopropyloxypropyl Underexplored; potential kinase or receptor modulation
1-(3-Isopropylphenyl)-3,3-dimethylurea C₁₂H₁₈N₂O 206.29 3-Isopropylphenyl, dimethylurea Agricultural/herbicidal applications
3-(1-Methyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea C₁₇H₂₂N₄O₂ 314.38 Indole, pyrrolidinone side chain Not reported; structural analog
1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) C₂₀H₁₈BrF₂N₇O₂S₂ 610.43 Thiadiazole, triazole, bromophenyl Antifungal (fluconazole derivative)
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24) C₂₅H₃₂N₈O₂ 500.59 Purine, imidazole, cyclohexylmethoxy Kinase inhibition (Nek2-targeted)

Structural Analysis

  • Indole vs. Aromatic Heterocycles: The target compound’s indole group distinguishes it from fluconazole-derived urea analogs (e.g., 8d), which feature thiadiazole and triazole rings critical for antifungal activity . Indole derivatives, such as 3-(1-methyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea, share a urea-indole scaffold but differ in side-chain substituents (e.g., pyrrolidinone vs. isopropyloxypropyl), influencing solubility and target selectivity .
  • Side-Chain Modifications : The isopropyloxypropyl group in the target compound contrasts with the dimethylurea in 1-(3-isopropylphenyl)-3,3-dimethylurea , which lacks heterocyclic complexity and is used in agrochemicals . The purine-based S24 incorporates a bulky cyclohexylmethoxy group, enabling selective kinase inhibition via ATP-binding site interactions .

Physicochemical Properties

  • Hydrogen Bonding: The urea moiety in all compounds enables hydrogen bonding, but substituents like the triazole in 8d or imidazole in S24 introduce additional hydrogen-bond donors/acceptors, enhancing target engagement .

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C14_{14}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 248.33 g/mol
  • SMILES Notation : CC(C)OCC(=O)N(c1c[nH]c2c1cccc2C)C

Research indicates that compounds similar to 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea may exhibit various biological activities, including:

  • Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. They often act through multiple pathways, including the modulation of signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, which play a role in various inflammatory diseases.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated several indole derivatives, including those structurally related to our compound. The results demonstrated that these compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast)10Apoptosis induction
BA549 (Lung)8Cell cycle arrest
CHeLa (Cervical)12Inhibition of angiogenesis

Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, researchers found that the compound exhibited significant inhibition of TNF-alpha production in LPS-stimulated macrophages. The study highlighted the potential of indole derivatives in treating inflammatory conditions.

CompoundTNF-alpha Inhibition (%)Concentration (µM)
1-(1-Methyl-Indole)7520
Control10-

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low acute toxicity levels, making it a candidate for further development.

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